2',6'-Diethyl-2-methylbenzanilide

Description

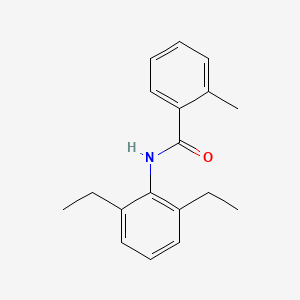

2',6'-Diethyl-2-methylbenzanilide is a substituted benzanilide characterized by ethyl groups at the 2' and 6' positions of the aniline ring and a methyl group at the 2-position of the benzoyl moiety. The ethyl and methyl substituents confer steric bulk and lipophilicity, which may influence reactivity, solubility, and stability compared to simpler benzanilides or benzamides.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-4-14-10-8-11-15(5-2)17(14)19-18(20)16-12-7-6-9-13(16)3/h6-12H,4-5H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVZFKVHYVRMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-32-3 | |

| Record name | 2',6'-DIETHYL-2-METHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diethyl-2-methylbenzanilide typically involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with aniline under specific conditions. One common method includes the use of a Grignard reagent, which is formed by reacting the halogenated benzene with magnesium. This Grignard reagent is then reacted with aniline to produce the desired compound .

Industrial Production Methods

Industrial production of 2’,6’-Diethyl-2-methylbenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diethyl-2-methylbenzanilide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2’,6’-Diethyl-2-methylbenzanilide is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Diethyl-2-methylbenzanilide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Differences:

Functional Implications:

Data Table: Key Properties

Comparison with Benzathine Benzylpenicillin

Structural Differences:

Functional Implications:

- Solubility : The ionic nature of benzathine benzylpenicillin grants low aqueous solubility, enabling sustained-release formulations . The target compound’s lipophilic substituents likely render it more soluble in organic solvents.

- Bioactivity: Benzathine benzylpenicillin exhibits antimicrobial activity, whereas the target’s bioactivity (if any) remains uncharacterized but could align with non-pharmaceutical uses (e.g., polymer stabilizers).

Research Findings and Trends

- Electronic Effects : Ortho-substituted ethyl groups in the target compound may reduce electron density at the amide carbonyl, diminishing electrophilicity compared to para-substituted analogs .

- Thermal Stability : Steric protection from 2',6'-diethyl groups could enhance thermal stability relative to ’s hydroxy-containing compound, which may degrade under high temperatures.

- Synthetic Utility : Unlike ’s compound, the target lacks directing groups for catalysis, limiting its role in C–H activation but expanding compatibility with harsh reaction conditions.

Biological Activity

2',6'-Diethyl-2-methylbenzanilide, an organic compound with the molecular formula C18H21NO, is a derivative of benzanilide. It has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 2,6-diethyl-4-methyl halogenated benzene with aniline. Common methods include the use of Grignard reagents, which allow for the formation of this compound under controlled conditions. The compound is characterized by the presence of ethyl and methyl groups on the benzene ring, contributing to its distinct properties compared to other benzanilides.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. It acts as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound's mechanism involves binding to active sites on enzymes or receptors, which alters their activity and leads to changes in cellular processes.

Antidiabetic Properties

Research indicates that this compound may exhibit antidiabetic effects by inhibiting enzymes involved in glucose metabolism. Specifically, it has been evaluated for its ability to inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. Inhibition of these enzymes can reduce glucose absorption in the intestine, thereby lowering blood glucose levels .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed using various assays, including MTT assays that measure cell viability. Preliminary studies suggest that this compound may possess selective cytotoxicity against certain cancer cell lines, indicating potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2',6'-Diethyl-4-methylbenzanilide | Ethyl groups at positions 2' and 6' | Potentially similar antidiabetic effects |

| 2'-Ethyl-6'-methylbenzanilide | Ethyl and methyl groups at different positions | Varies in enzyme inhibition profile |

| 2-Chloro-2',6'-diethylbenzanilide | Chlorine substitution affecting reactivity | May exhibit different cytotoxicity |

This table highlights how variations in substitution patterns on the benzene ring can influence the biological activities of these compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound in various contexts:

- Antidiabetic Activity : In vitro studies demonstrated that this compound effectively inhibits α-amylase and α-glucosidase activities, supporting its potential use in managing diabetes .

- Cytotoxicity : A study evaluated the cytotoxic effects on tumor cells, revealing a dose-dependent response that suggests further investigation into its role as an anticancer agent is warranted .

- Enzyme Interaction : Detailed biochemical assays have shown that this compound interacts with specific enzyme targets, modulating their activity and potentially influencing metabolic pathways related to glucose regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.